スルファミン酸ナトリウム

概要

説明

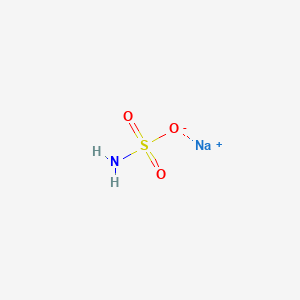

スルファミン酸ナトリウムは、化学式 NH₂NaSO₃ で表される白色の結晶性化合物であり、水に高度に溶解します。その多用途性で知られており、さまざまな産業および科学的な用途で使用されています。 この化合物は、水素結合供与体と受容体の両方として作用する能力を特徴としており、多くの化学プロセスにおいて価値があります .

2. 製法

合成経路および反応条件: スルファミン酸ナトリウムは、スルファミン酸と水酸化ナトリウムとの反応によって合成できます。 反応は以下のとおりです:[ \text{H}3\text{NSO}_3 + \text{NaOH} \rightarrow \text{NaH}_2\text{NSO}_3 + \text{H}_2\text{O} ] この反応は通常、穏やかな条件下で行われ、スルファミン酸と水酸化ナトリウムを水溶液中で混合します {_svg_2}.

工業生産方法: スルファミン酸ナトリウムの工業生産では、通常、スルファミン酸を水酸化ナトリウムで中和します。 このプロセスは、反応物が制御された条件下で混合され、生成物の高純度と収率が確保される大型反応器で行われます .

科学的研究の応用

Sodium sulfamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfones.

Biology: Sodium sulfamate is used in the study of enzyme inhibition and protein modification.

作用機序

スルファミン酸ナトリウムの作用機序は、水素結合供与体および受容体として作用する能力に関係しています。この特性により、酵素やタンパク質などのさまざまな分子標的に作用できます。 生物系では、スルファミン酸ナトリウムは、活性部位に結合するか、酵素の構造を修飾することによって、酵素活性を阻害することができます .

類似化合物:

硫酸ナトリウム (Na₂SO₄): 主に乾燥剤として、および洗剤の製造に使用されます。

亜硫酸ナトリウム (Na₂SO₃): 一般的に保存料として、および製紙業界で使用されます。

硫化ナトリウム (Na₂S): 皮革産業および硫黄染料の製造に使用されます.

スルファミン酸ナトリウムの独自性: スルファミン酸ナトリウムは、水素結合供与体と受容体の両方の役割を果たすため、化学反応において非常に用途が広く、ユニークです。 酸化、還元、置換などの幅広い反応に関与する能力は、他の類似化合物とは異なります .

準備方法

Synthetic Routes and Reaction Conditions: Sodium sulfamate can be synthesized through the reaction of sulfamic acid with sodium hydroxide. The reaction is as follows: [ \text{H}_3\text{NSO}_3 + \text{NaOH} \rightarrow \text{NaH}_2\text{NSO}_3 + \text{H}_2\text{O} ] This reaction typically occurs under mild conditions, with the sulfamic acid and sodium hydroxide being mixed in an aqueous solution .

Industrial Production Methods: Industrial production of sodium sulfamate often involves the neutralization of sulfamic acid with sodium hydroxide. The process is carried out in large reactors where the reactants are combined in controlled conditions to ensure high purity and yield of the product .

化学反応の分析

反応の種類: スルファミン酸ナトリウムは、以下を含むさまざまな化学反応を起こします。

酸化: スルファミン酸ナトリウムは、酸化されてスルファミン酸を生成することができます。

還元: アミノスルホン酸誘導体を生成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用することができます。

生成される主な生成物:

酸化: スルファミン酸。

還元: アミノスルホン酸誘導体。

4. 科学研究の応用

スルファミン酸ナトリウムは、科学研究において幅広い用途を持っています。

化学: スルホンアミドとスルホン生成、特に有機合成における試薬として使用されます.

生物学: スルファミン酸ナトリウムは、酵素阻害とタンパク質修飾の研究に使用されます。

類似化合物との比較

Sodium Sulfate (Na₂SO₄): Used primarily as a drying agent and in the manufacture of detergents.

Sodium Sulfite (Na₂SO₃): Commonly used as a preservative and in the paper industry.

Sodium Sulfide (Na₂S): Used in the leather industry and in the production of sulfur dyes.

Uniqueness of Sodium Sulfamate: Sodium sulfamate is unique due to its dual role as a hydrogen bond donor and acceptor, which makes it highly versatile in chemical reactions. Its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds .

特性

IUPAC Name |

sodium;sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO3S.Na/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWYPRSFEZRKDK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065664 | |

| Record name | Sodium sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Hygroscopic solid; [TCI America MSDS] | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13845-18-6, 26288-34-6 | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulphamic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026288346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sulphamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulphamic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)